1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one

Description

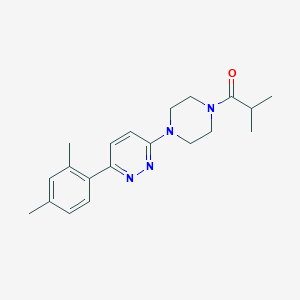

The compound 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one features a pyridazine core substituted at position 6 with a 2,4-dimethylphenyl group. This pyridazine moiety is linked to a piperazine ring, which is further connected to a 2-methylpropan-1-one group.

Properties

IUPAC Name |

1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)17-6-5-15(3)13-16(17)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRYSUYFIYFRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structural features, which include a piperazine ring and a pyridazine moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The IUPAC name of the compound is 1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one. Its molecular formula is C19H24N4O, and it has a molecular weight of 320.42 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. A study conducted on piperazine derivatives revealed that they possess broad-spectrum antimicrobial effects against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic processes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with piperazine and pyridazine moieties have shown promising results in inhibiting tumor cell proliferation in vitro. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells .

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. Preliminary studies suggest that this compound could modulate serotonin and dopamine pathways, although further research is needed to confirm these effects .

Study 1: Antimicrobial Screening

In a comparative study of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Test Compound | 32 | Moderate |

| Control (Ciprofloxacin) | 4 | Strong |

Study 2: Anticancer Efficacy

In vitro studies on human breast cancer cell lines (MCF7) demonstrated that the compound inhibited cell growth with an IC50 value of 15 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis as evidenced by increased annexin V staining.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table compares the target compound with structurally related molecules from the provided evidence:

Key Structural and Functional Differences

Pyridazine vs. Pyrimidine/Pyridazinone: The target compound’s pyridazine ring differs from the pyridazinone in (which has a ketone at position 6) and the pyrimidine in . Pyridazinones often exhibit enhanced hydrogen-bonding capacity, influencing receptor binding .

The cinnamoyl group in introduces rigidity and planar geometry, favoring π-π stacking interactions in biological targets .

Piperazine Conformation :

- In , the piperazine adopts a chair conformation, which is sterically favorable for receptor binding. Similar behavior is expected in the target compound .

Ketone vs. Ethanol/Phenoxy Groups: The 2-methylpropan-1-one group in the target compound may enhance metabolic stability compared to the ethanol substituent in or the phenoxy group in .

Pharmacological Implications

- Analgesic/Anti-inflammatory Activity: The pyridazinone derivative in demonstrated superior analgesic activity to aspirin, suggesting that pyridazine-based scaffolds with piperazine linkages are promising for pain management .

- Antimicrobial Potential: The cinnamoyl-piperazine hybrid in highlights the role of extended conjugation in antimicrobial activity, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.